molecular formula C18H21ClN4O B2802489 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2320377-65-7

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No. B2802489
CAS RN: 2320377-65-7
M. Wt: 344.84
InChI Key: GENWSMJMUPZRSS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a bicyclic octane ring, and a 3-chlorophenyl group. Compounds with these functional groups are often found in medicinal and pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H, 13C, and 31P NMR spectroscopy and mass spectrometry .

Scientific Research Applications

Antifungal Activity

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one exhibits antifungal properties. Researchers have investigated its efficacy against fungal pathogens, including Candida species and Aspergillus. The compound’s mode of action involves disrupting fungal cell membranes or inhibiting essential enzymes, making it a potential candidate for antifungal drug development .

Antibacterial Potential

Studies have explored the antibacterial effects of this compound against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve interfering with bacterial cell wall synthesis or disrupting membrane integrity. Researchers are keen on optimizing its structure to enhance antibacterial activity .

Anticancer Properties

The compound’s unique scaffold has attracted attention in cancer research. It shows promise as a potential anticancer agent due to its ability to inhibit specific cancer cell lines. Further investigations are needed to elucidate its precise targets and mechanisms of action .

Neuroprotective Effects

Researchers have studied the neuroprotective potential of this compound. It may modulate neurotransmitter receptors or protect neurons from oxidative stress. Its structural features make it an interesting candidate for developing drugs to combat neurodegenerative diseases .

Anti-inflammatory Activity

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one has shown anti-inflammatory effects in preclinical models. It could be valuable in managing inflammatory conditions, although further research is necessary to understand its precise mechanisms .

Analgesic Potential

Preliminary studies suggest that the compound may possess analgesic properties. Its interaction with pain receptors or modulation of pain pathways warrants further investigation. Developing derivatives with improved bioavailability and safety profiles could lead to novel pain management strategies .

properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-14-3-1-2-13(8-14)4-7-18(24)23-15-5-6-16(23)10-17(9-15)22-12-20-11-21-22/h1-3,8,11-12,15-17H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENWSMJMUPZRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one

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